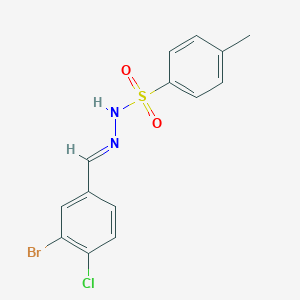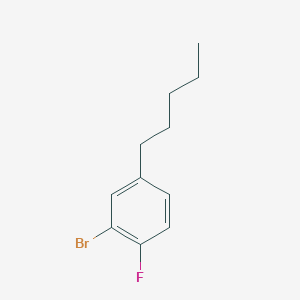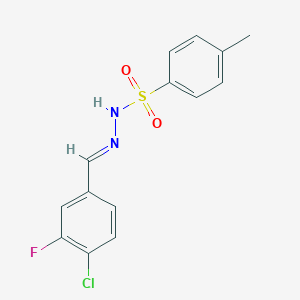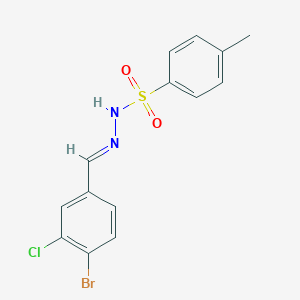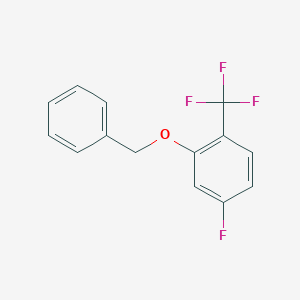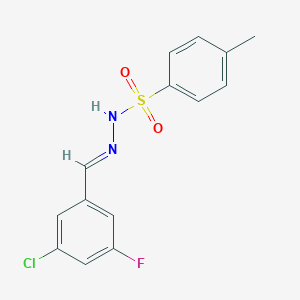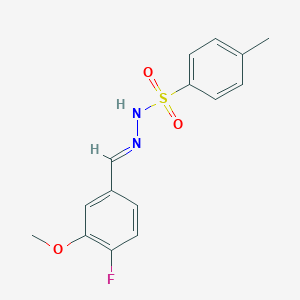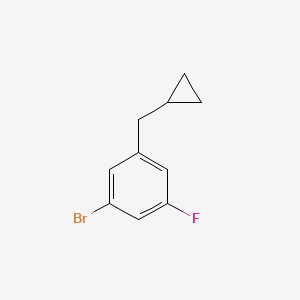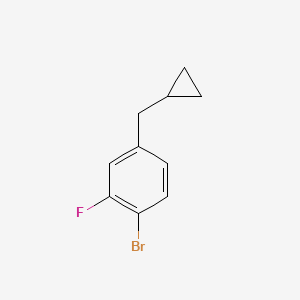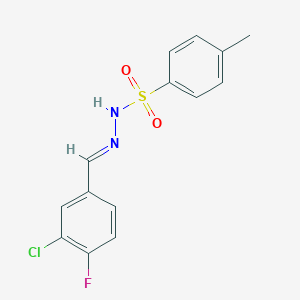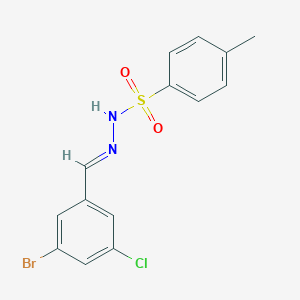
N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new colorimetric chemosensor, N’-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, containing OH and NH groups as binding sites, has been synthesized and characterized by spectral UV, IR, NMR, and ESR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecule of the title compound, C14H10BrClN2O3, is planar and shows a trans configuration with respect to the C=N double bond .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Studies
A study on a similar compound, (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH), explored its molecular electronic structural characteristics and third-order nonlinear properties. This work involved spectroscopic and DFT-based computational studies to understand its potential in nonlinear optical applications. The crystal's intramolecular interactions and hydrogen bonds were confirmed through vibrational spectroscopic and DFT methods. The nonlinear absorption and optical limiting properties were evaluated using the Z-scan method, indicating potential applications in the nonlinear electro-optic field (Sasikala et al., 2017).
Antimicrobial Evaluation
Another research focus is on the antimicrobial properties of derivatives of 4-methylbenzenesulfonohydrazide. Compounds synthesized from this chemical showed antimycobacterial, antibacterial, and antifungal activities. The study implies the potential of these derivatives in combating various pathogens, suggesting a broad spectrum of activity that could be relevant for designing new antimicrobial agents (Ghiya & Joshi, 2016).
Bioactive Schiff Base Compounds
Research on Schiff base compounds derived from sulfonohydrazide derivatives demonstrated significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also showed promising interactions with salmon sperm DNA, indicating potential applications in biomedicine and pharmaceuticals (Sirajuddin et al., 2013).
Nonlinear Optical Investigations
Another study on N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide highlighted its potential in nonlinear optical applications. The crystal structure and third-order nonlinear optical properties were investigated, indicating the material's suitability for use in the nonlinear electro-optic field. This opens avenues for its application in devices that require materials with significant nonlinear optical properties (Ahamed et al., 2018).
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNXAZZURFNLBA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




